Mass Spectrometric Differentiation vs. Unlabeled RvD1
In multiple reaction monitoring (MRM) LC-MS/MS quantification, RvD1-d5 exhibits a distinct precursor-to-product ion transition (m/z 380.2 → 141.0) that is baseline-resolved from the unlabeled RvD1 transition (m/z 375.2 → 141.0), with no detectable isotopic cross-talk when used at equimolar concentrations [1]. The deuterium labeling at the terminal methyl positions (C21, C22) preserves the fragmentation pattern of the carboxylate anion while providing a +5 Da mass shift sufficient for unambiguous discrimination [2].
| Evidence Dimension | Precursor ion [M-H]⁻ m/z |
|---|---|
| Target Compound Data | 380.2 |
| Comparator Or Baseline | Unlabeled RvD1: 375.2 |
| Quantified Difference | +5 Da mass shift |
| Conditions | LC-MS/MS with electrospray ionization negative ion mode; CID fragmentation |
Why This Matters
The +5 Da mass shift enables co-elution with the native analyte while providing complete mass spectral separation, a prerequisite for accurate isotope dilution quantification without requiring chromatographic baseline resolution.
- [1] Table 3. MRM transitions for resolvin lipid mediators including Resolvin D1 (375.2 ≥ 141.0) and deuterated internal standards. PMC / National Center for Biotechnology Information, 2021. View Source
- [2] Figure 6. Low energy MS/MS spectra acquired via CID of the electrospray-generated carboxylate anion [M-H or D]− from the LC peak of Resolvin D1 or deuterated RvD1. PMC / National Center for Biotechnology Information. View Source
